molecular formula C12H20BFO3Si B11852339 (2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid

(2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid

Cat. No.: B11852339
M. Wt: 270.18 g/mol
InChI Key: DCVKLQRUOVMPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid typically involves the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group on the phenyl ring is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

    Introduction of the Boronic Acid Group: The protected phenol is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: The boronic acid group can be reduced to form boranes or other reduced boron species.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in the presence of a base.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products

    Oxidation: Phenols or quinones.

    Reduction: Boranes or borohydrides.

    Substitution: Biaryl compounds or other cross-coupled products.

Scientific Research Applications

(2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active compounds. The tert-butyldimethylsilyl group provides steric protection, enhancing the stability and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid: Similar structure but lacks the fluorine atom.

    (2-((tert-Butyldimethylsilyl)oxy)naphthalene-6-boronic acid: Similar structure with a naphthalene ring instead of a phenyl ring.

    (tert-Butyldimethylsilyloxy)acetaldehyde: Contains a similar TBDMS group but has an aldehyde functional group instead of a boronic acid.

Uniqueness

(2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid is unique due to the presence of both the fluorine atom and the boronic acid group, which confer distinct reactivity and potential applications. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable building block in medicinal chemistry.

Properties

Molecular Formula

C12H20BFO3Si

Molecular Weight

270.18 g/mol

IUPAC Name

[2-[tert-butyl(dimethyl)silyl]oxy-6-fluorophenyl]boronic acid

InChI

InChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-10-8-6-7-9(14)11(10)13(15)16/h6-8,15-16H,1-5H3

InChI Key

DCVKLQRUOVMPRL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1F)O[Si](C)(C)C(C)(C)C)(O)O

Origin of Product

United States

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